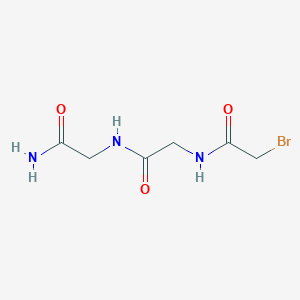
N-(Bromoacetyl)glycylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Bromoacetyl)glycylglycinamide is a synthetic compound that belongs to the class of bromoacetylated peptides It is characterized by the presence of a bromoacetyl group attached to a glycylglycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bromoacetyl)glycylglycinamide typically involves the reaction of bromoacetyl bromide with glycylglycinamide under controlled conditions. The reaction is usually carried out in an aqueous medium at low temperatures to prevent decomposition of the reactants. The pH of the reaction mixture is maintained around neutral to slightly alkaline using a suitable base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers allows for the efficient production of this compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-(Bromoacetyl)glycylglycinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines and thiols, with reactions typically carried out in organic solvents such as dichloromethane.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted glycylglycinamide derivatives.
Hydrolysis: Products include glycine and bromoacetic acid.
Scientific Research Applications
N-(Bromoacetyl)glycylglycinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Bromoacetyl)glycylglycinamide involves the interaction of the bromoacetyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of the target molecule. The compound can inhibit enzyme activity by binding to the active site or alter protein function by modifying specific amino acid residues .
Comparison with Similar Compounds
Similar Compounds
N-(Bromoacetyl)-β-alanine: Similar in structure but with a β-alanine backbone.
N-Bromoacetyl-7-aminocephalosporanic acid: Used in the synthesis of cephalosporin antibiotics.
Bromoacetic acid N-hydroxysuccinimide ester: A cross-linking reagent used in bioconjugation.
Uniqueness
N-(Bromoacetyl)glycylglycinamide is unique due to its specific glycylglycinamide backbone, which provides distinct chemical properties and reactivity compared to other bromoacetylated compounds.
Properties
CAS No. |
77020-19-0 |
|---|---|
Molecular Formula |
C6H10BrN3O3 |
Molecular Weight |
252.07 g/mol |
IUPAC Name |
2-[[2-[(2-bromoacetyl)amino]acetyl]amino]acetamide |
InChI |
InChI=1S/C6H10BrN3O3/c7-1-5(12)10-3-6(13)9-2-4(8)11/h1-3H2,(H2,8,11)(H,9,13)(H,10,12) |
InChI Key |
VMVBRWNHBFUWEU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)NC(=O)CNC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)
![Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-](/img/structure/B14451225.png)

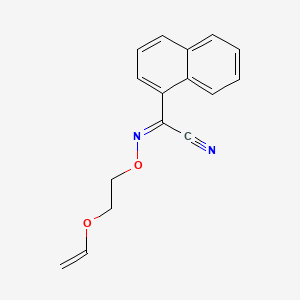
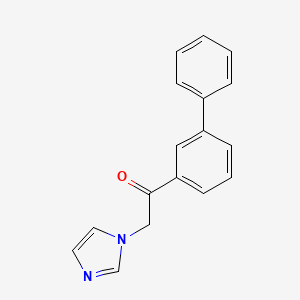
![[(2S,3R)-3-decyloxiran-2-yl]methanol](/img/structure/B14451259.png)
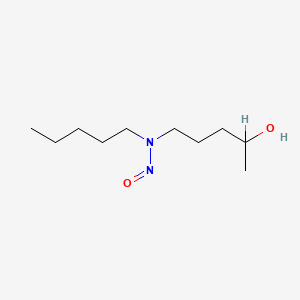
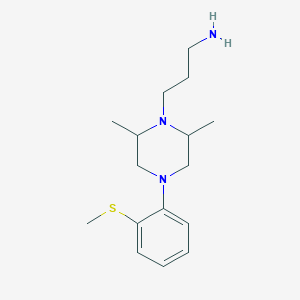

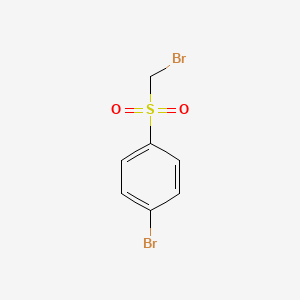

![1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14451288.png)


